tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of N-Boc-protected anilines.
Biology: Employed in the study of macromolecular complexes using NMR spectroscopy due to its tert-butyl group.
Industry: Utilized in the synthesis of functionalized pyrroles and other heterocyclic compounds.
Mechanism of Action
The mechanism by which tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate exerts its effects involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis and other organic transformations where temporary protection of functional groups is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
N-Boc-1,6-hexanediamine: Another compound used for protecting amines in organic synthesis.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Used in similar applications as a protecting group.
Uniqueness
tert-Butyl ((6-(dimethylamino)-2-methylpyridin-3-yl)methyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a dimethylamino-substituted pyridine ring. This combination provides distinct reactivity and stability, making it valuable in specialized synthetic applications and research studies.
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[[6-(dimethylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H23N3O2/c1-10-11(7-8-12(16-10)17(5)6)9-15-13(18)19-14(2,3)4/h7-8H,9H2,1-6H3,(H,15,18) |
InChI Key |
BAQXBGPJNWNLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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